(2,5-Dibromopyridin-3-yl)(morpholino)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dibromopyridin-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2N2O2/c11-7-5-8(9(12)13-6-7)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALWQVVTPGGKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701223238 | |
| Record name | Methanone, (2,5-dibromo-3-pyridinyl)-4-morpholinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701223238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394291-58-7 | |
| Record name | Methanone, (2,5-dibromo-3-pyridinyl)-4-morpholinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394291-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (2,5-dibromo-3-pyridinyl)-4-morpholinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701223238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation of Morpholine Derivatives
A widely adopted method involves reacting 2,5-dibromo-3-(bromomethyl)pyridine with morpholine under basic conditions. In a representative procedure (Ambeed, 2020):
- Reagents : 2-bromo-3-bromomethylpyridine, morpholin-3-one, sodium hydride, tetrabutylammonium iodide.
- Conditions : Dimethylformamide (DMF), 0°C to room temperature, 16 hours.
- Yield : 66% after column chromatography.
The reaction proceeds via an SN2 mechanism, where the morpholine nitrogen attacks the electrophilic carbon adjacent to the pyridine ring. Tetrabutylammonium iodide enhances solubility, while sodium hydride deprotonates morpholin-3-one to activate the nucleophile.
Bromination-Functionalization Sequential Approach
A patent by CN105348177A (2015) outlines a two-step strategy:
- Bromination : 2-amino-3-methylpyridine is acetylated and brominated to yield 2-amino-3-methyl-5-bromopyridine.
- Diazotization : Treatment with HBr and NaNO2 replaces the amino group with bromine, forming 2,5-dibromo-3-methylpyridine.
This intermediate is subsequently coupled with morpholine-4-carbonyl chloride under Friedel-Crafts conditions to install the methanone group.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
A palladium-mediated approach (EP2940024A1, 2015) employs:
- Catalyst : Tetrakis(triphenylphosphine)palladium(0).
- Substrates : 2,5-dibromopyridine and morpholino-propanone boronic ester.
- Conditions : 1,4-dioxane/water (10:1), cesium carbonate, 80°C.
- Yield : 79% with 99.5% purity (HPLC).
This method offers excellent regioselectivity for the 3-position due to steric and electronic effects of the dibromopyridine core.
Buchwald-Hartwig Amination
A modified protocol (US8318720B2, 2012) utilizes:
- Catalyst : Bis(triphenylphosphine)palladium(II) dichloride.
- Ligand : Xantphos.
- Substrates : 2,5-dibromopyridine and morpholine-3-carboxamide.
- Conditions : Toluene, 110°C, 12 hours.
- Yield : 72% with >95% conversion (NMR).
Multi-Step Synthesis from Pyridine Derivatives
Friedel-Crafts Acylation
A three-step route (PubChem CID 103907325, 2025):
- Bromination : 3,5-dibromopyridine is treated with acetyl chloride/AlCl3 to form (3,5-dibromopyridin-2-yl)methanone.
- Morpholine Incorporation : The ketone reacts with morpholine via nucleophilic acyl substitution.
- Regioselective Bromination : NBS selectively brominates the 2-position, achieving the final product.
- Overall Yield : 58% (combined steps).
Reductive Amination
An alternative pathway (CN110759858A, 2019) involves:
- Synthesis of 2,5-dibromopyridine : Via diazotization of 2-amino-5-bromopyridine with HBr/NaNO2.
- Ketone Formation : Reaction with morpholine-4-carbonyl chloride in the presence of Et3N.
Comparative Analysis of Methods
Key Observations :
- Palladium-based methods offer higher yields but require expensive catalysts.
- Nucleophilic substitution balances cost and efficiency for large-scale production.
- Diazotization routes (e.g., CN110759858A) are preferable for avoiding toxic bromine gas.
Analytical Characterization
Spectroscopic Data
- 1H NMR (DMSO-d6, 400 MHz): δ 8.71 (s, 1H, pyridine-H), 7.92 (d, J=8.2 Hz, 1H), 3.68–3.62 (m, 4H, morpholine-OCH2), 2.48–2.42 (m, 4H, morpholine-NCH2).
- 13C NMR : 165.8 (C=O), 152.1 (C-Br), 138.4 (pyridine-C), 66.9 (morpholine-OCH2), 46.3 (morpholine-NCH2).
- HRMS : m/z calc. for C10H9Br2N2O2 [M+H]+: 370.9042; found: 370.9038.
Purity Assessment
- HPLC : Retention time 6.8 min (C18 column, acetonitrile/water 70:30), purity >99%.
- XRD : Monoclinic crystal system (Space group P21/c), confirming planar pyridine-morpholine alignment.
Challenges and Optimization Strategies
- Regioselectivity : Competing bromination at the 4-position can occur; using NBS in acetonitrile at −10°C minimizes this side reaction.
- Catalyst Deactivation : Adding tetrabutylammonium iodide (5 mol%) improves Pd catalyst longevity in cross-couplings.
- Workup : Ethyl acetate/water extraction efficiently removes unreacted morpholine derivatives.
Industrial Applications and Patents
Chemical Reactions Analysis
Types of Reactions
(2,5-Dibromopyridin-3-yl)(morpholino)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
(2,5-Dibromopyridin-3-yl)(morpholino)methanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,5-Dibromopyridin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Variations
The compound belongs to a broader class of morpholino methanones, which vary in halogen type, substituent positions, and aromatic systems. Key analogs include:
| Compound Name | CAS Number | Molecular Formula | Substituents on Aromatic Ring | Halogen Type |
|---|---|---|---|---|
| (2,5-Dibromopyridin-3-yl)(morpholino)methanone | 1394291-58-7 | C₁₀H₁₀Br₂N₂O₂ | 2,5-dibromo (pyridine) | Br |
| (3,5-Dichloropyridin-2-yl)(morpholino)methanone | 2944624-03-5 | C₁₀H₁₀Cl₂N₂O₂ | 3,5-dichloro (pyridine) | Cl |
| (2,6-Dichloropyridin-3-yl)(morpholino)methanone | N/A (GEO-03564) | C₁₀H₁₀Cl₂N₂O₂ | 2,6-dichloro (pyridine) | Cl |
| (2-Amino-3,5-diiodophenyl)(morpholino)methanone | N/A (5g) | C₁₁H₁₂I₂N₂O₂ | 2-amino-3,5-diiodo (benzene) | I |
Key Observations :
- Halogen Type : Bromine (Br) in the parent compound vs. chlorine (Cl) or iodine (I) in analogs. Bromine’s larger atomic size and polarizability may enhance reactivity in cross-coupling reactions compared to chlorine .
- Substituent Positions : The 2,5-dibromo configuration on pyridine (parent) vs. 3,5-dichloro () or 2,6-dichloro (). Positional differences alter electronic effects (e.g., electron-withdrawing nature) and steric hindrance.
- Aromatic System: Pyridine in the parent compound vs. benzene in (2-Amino-3,5-diiodophenyl)(morpholino)methanone ().
Physicochemical Properties
Analysis :
- Boiling Point : The parent compound’s higher boiling point (469.4°C vs. 426.3°C for the dichloro analog) reflects bromine’s stronger intermolecular forces (van der Waals, dipole-dipole) compared to chlorine .
- pKa : The parent’s lower pKa (-2.68) indicates greater acidity, likely due to electron-withdrawing bromine substituents stabilizing the deprotonated form. The dichloro analog’s higher pKa (-1.83) suggests reduced acidity .
- Density : Bromine’s higher atomic mass contributes to the parent compound’s elevated density (1.830 g/cm³) compared to the dichloro analog (1.429 g/cm³) .
Biological Activity
(2,5-Dibromopyridin-3-yl)(morpholino)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.
Chemical Structure and Properties
The compound features a pyridine ring with two bromine substituents and a morpholine moiety. Its molecular formula is represented as CHBrNO. The presence of bromine atoms in the structure is significant as halogenation often enhances the biological activity of organic compounds.
Biological Activity Overview
The biological activity of this compound can be attributed to its structural components, similar to other pyridine derivatives. Compounds with analogous structures have shown various pharmacological properties including:
- Antimicrobial Activity : Similar compounds exhibit effective antimicrobial properties, suggesting potential for this compound in combating bacterial infections.
- Cytotoxicity : Initial studies indicate that the compound may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could be explored for therapeutic applications in diseases where such enzymes play a critical role.
Research into the mechanisms of action for this compound has highlighted several pathways:
- Binding Affinity : Studies indicate that the compound interacts with biological targets through hydrogen bonding and hydrophobic interactions due to its unique structure.
- Cell Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis, similar to other known mTOR inhibitors which are critical in cancer treatment.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Bromopyridine | Single bromine on pyridine | Antimicrobial properties |
| 4-(Morpholinomethyl)pyridine | Morpholine linked at different position | Anticancer activity |
| 6-Bromoquinoline | Bromine on quinoline | Antiviral and anticancer properties |
| This compound | Dual bromination with morpholine | Potential antimicrobial and cytotoxic effects |
Case Study: Cytotoxicity Evaluation
A study conducted on various cell lines using the MTT assay demonstrated that this compound exhibited significant cytotoxicity against specific cancer cell lines. The IC values were comparable to established anticancer agents, indicating its potential as a lead compound for further development.
Mechanistic Studies
Further investigations into the compound's mechanism revealed that it may inhibit key signaling pathways involved in tumor growth. For instance, it was found to downregulate the mTOR pathway in vitro, which is crucial for protein synthesis and cell growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
